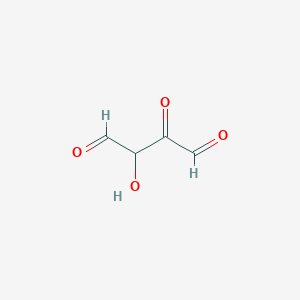

2-Hydroxy-3-oxobutanedial

Description

Structure

3D Structure

Properties

CAS No. |

405512-00-7 |

|---|---|

Molecular Formula |

C4H4O4 |

Molecular Weight |

116.07 g/mol |

IUPAC Name |

2-hydroxy-3-oxobutanedial |

InChI |

InChI=1S/C4H4O4/c5-1-3(7)4(8)2-6/h1-3,7H |

InChI Key |

JWBVDBDNUQOADG-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)C(C(=O)C=O)O |

Origin of Product |

United States |

Elucidation of Reactivity and Reaction Mechanisms of 2 Hydroxy 3 Oxobutanedial

Fundamental Reactivity of the Alpha-Hydroxy Beta-Keto Dialdehyde (B1249045) Motif

The core structure of 2-Hydroxy-3-oxobutanedial contains an α-hydroxy ketone unit flanked by two aldehyde functionalities. This motif is a confluence of several key functional groups whose reactivities are intricately linked.

The reactivity of this compound is defined by the presence of both electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) centers. youtube.commasterorganicchemistry.com

Electrophilic Centers: The carbon atoms of all three carbonyl groups (the two aldehydes at C1 and C4, and the ketone at C3) are inherently electrophilic. youtube.com This is due to the high electronegativity of the oxygen atoms, which polarizes the carbon-oxygen double bonds, drawing electron density away from the carbon atoms and imparting them with a partial positive charge. youtube.com These electron-deficient carbons are susceptible to attack by nucleophiles. The aldehyde carbons are generally more electrophilic and sterically less hindered than the ketone carbon, making them preferred sites for nucleophilic addition. wikipedia.org

Nucleophilic Centers: The molecule also possesses several nucleophilic sites. The oxygen atoms of the hydroxyl group and the three carbonyl groups have lone pairs of electrons that can be donated to an electrophile. libretexts.org Furthermore, the presence of α-hydrogens (protons on carbons adjacent to a carbonyl group) allows for the formation of enol or enolate intermediates under acidic or basic conditions, respectively. libretexts.orglibretexts.org These intermediates are carbon-based nucleophiles, with the α-carbon being the primary site of nucleophilicity. masterorganicchemistry.comnih.gov The ability to form these nucleophilic species is fundamental to many of the compound's characteristic reactions, including aldol-type additions and rearrangements. nih.gov

Table 1: Electrophilic and Nucleophilic Sites in this compound

| Site Type | Location | Description |

|---|---|---|

| Electrophilic | C1, C3, C4 (Carbonyl Carbons) | Electron-deficient due to the polarization of the C=O bond, making them targets for nucleophiles. Aldehyde carbons (C1, C4) are typically more reactive than the ketone carbon (C3). youtube.comwikipedia.org |

| Nucleophilic | O-atoms (hydroxyl and carbonyls) | Lone pair electrons on oxygen atoms can act as nucleophiles, typically attacking protons or other strong electrophiles. libretexts.org |

| Nucleophilic | C2, C4 (via enol/enolate) | The α-carbons can become nucleophilic upon deprotonation to form an enolate or tautomerization to an enol, enabling C-C bond formation. libretexts.orgmasterorganicchemistry.com |

Tautomers are constitutional isomers that rapidly interconvert, and this process is a key feature of carbonyl compounds with α-hydrogens. libretexts.orgtgc.ac.in this compound can exist in equilibrium with several enol tautomers. The equilibrium between the keto and enol forms is dynamic and can be catalyzed by either acid or base. masterorganicchemistry.comorgoreview.com

For most simple aldehydes and ketones, the keto form is significantly more stable and predominates at equilibrium. libretexts.org However, for β-dicarbonyl compounds, the enol form can be substantially stabilized by two main factors: conjugation of the C=C double bond with the remaining carbonyl group and the formation of a stable six-membered ring via an intramolecular hydrogen bond. orgoreview.com Given its structure as a β-keto-dialdehyde, this compound can form multiple enol structures. The enolization can occur toward either of the aldehyde groups, leading to a complex equilibrium mixture.

Table 2: Potential Enol Tautomers of this compound

| Tautomer Name | Structural Features | Stabilizing Factors |

|---|---|---|

| Keto Form | This compound | The inherent stability of C=O bonds compared to C=C bonds generally favors this form. libretexts.org |

| Enol Form 1 | 1,2-Dihydroxy-3-oxo-1-butenal | Conjugated system (C=C-C=O). Potential for intramolecular hydrogen bonding. |

| Enol Form 2 | 4-Hydroxy-3,4-dioxo-2-butenal | Conjugated system (C=C-C=O). Potential for intramolecular hydrogen bonding. |

Molecules containing both a hydroxyl group and a carbonyl group can undergo intramolecular cyclization to form cyclic hemiacetals. uobabylon.edu.iqlibretexts.org This reaction is particularly favorable when it results in the formation of stable five- or six-membered rings. wikipedia.orgmasterorganicchemistry.com

In this compound, the hydroxyl group at C2 can attack the electrophilic carbon of either the C1 aldehyde or the C4 aldehyde.

Attack at C1: Nucleophilic attack of the C2-hydroxyl group on the C1-aldehyde carbonyl would form a five-membered cyclic hemiacetal (a furanose-type ring).

Attack at C4: Nucleophilic attack of the C2-hydroxyl group on the C4-aldehyde carbonyl is less likely due to the distance and resulting ring strain.

The formation of cyclic hemiacetals is a reversible equilibrium process. libretexts.org In aqueous solutions, many hydroxy aldehydes, like the sugars they resemble, exist predominantly in their cyclic forms. jove.com The formation of the five-membered ring is often kinetically and thermodynamically favored over intermolecular reactions. uobabylon.edu.iq

Rearrangement Reactions and Isomerizations

The specific arrangement of functional groups in this compound makes it a candidate for several types of molecular rearrangements, which involve the migration of an atom or group to form a structural isomer.

The α-ketol rearrangement is a characteristic reaction of α-hydroxy ketones and aldehydes, where a 1,2-migration of an alkyl or aryl group occurs under acidic, basic, or thermal conditions. wikipedia.orgorganicreactions.org This isomerization is reversible, and the equilibrium generally favors the more thermodynamically stable α-hydroxy carbonyl compound. organicreactions.org

For this compound, the substrate is an α-hydroxy ketone (at C2-C3) that also contains aldehyde groups. The rearrangement would involve the migration of a substituent from the hydroxyl-bearing carbon (C2) to the ketone carbon (C3). The two potential migrating groups are a hydrogen atom and a formyl group (-CHO).

Base-Catalyzed Mechanism: Under basic conditions, the reaction is typically initiated by the deprotonation of the hydroxyl group to form an alkoxide. wikipedia.org This is followed by the 1,2-shift of a group (e.g., the formyl group) to the adjacent carbonyl carbon, forming an enolate intermediate which is then protonated to yield the product. For some substrates, studies have shown that the rearrangement can be initiated by the rate-determining abstraction of an α-hydrogen. nih.gov

Acid-Catalyzed Mechanism: Under acidic conditions, the rearrangement begins with the protonation of the ketone's carbonyl oxygen. wikipedia.org This enhances the electrophilicity of the carbonyl carbon, facilitating the 1,2-shift of the migrating group. A subsequent deprotonation yields the rearranged product.

The direction of the equilibrium is driven by stability. Since aldehydes are generally less stable than ketones, a rearrangement that converts an aldehyde into a ketone is often favored. beilstein-journals.org

Carbonyl group transposition refers to a set of reactions that effectively move a carbonyl group from one carbon to an adjacent one. researchgate.netrsc.org The α-ketol rearrangement is a prime example of a 1,2-carbonyl transposition.

In the context of this compound, such rearrangements could lead to different isomers. For instance, an α-ketol rearrangement involving the migration of the C1-formyl group from C2 to C3 would result in the formation of 2-formyl-2-hydroxy-3-oxopropanal. This process reshapes the carbon skeleton and the relative positions of the functional groups. Such skeletal rearrangements are powerful tools in synthesis, often used to create complex molecular architectures or to access more stable isomers. nih.gov The specific pathways and products would be highly dependent on the reaction conditions (e.g., catalyst, temperature) and the inherent stability of the potential isomers.

Oxidation-Reduction Chemistry of this compound

The presence of both aldehyde and ketone functionalities, along with a hydroxyl group, imparts a rich and complex redox chemistry to this compound. This section explores the selective reduction of its carbonyl groups, its oxidative stability, and the atmospheric transformations of similar polycarbonyl compounds.

Chemoselective Reduction of Aldehyde and Ketone Functions

The differential reactivity of aldehydes and ketones allows for the chemoselective reduction of one carbonyl group in the presence of the other. Generally, aldehydes are more electrophilic and less sterically hindered than ketones, making them more susceptible to nucleophilic attack by reducing agents. jst.go.jpmdpi.com

Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) are widely used for the reduction of aldehydes and ketones to their corresponding primary and secondary alcohols. masterorganicchemistry.commsu.edulibretexts.org The reduction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon. libretexts.org In the case of this compound, the aldehyde group is expected to be reduced preferentially over the ketone group under controlled conditions.

Several methods have been developed to enhance the chemoselectivity of carbonyl reductions:

Temperature Control: Lowering the reaction temperature can often increase the selectivity for the more reactive aldehyde group. orientjchem.org

Modified Borohydride Reagents: The use of modified borohydride reagents can offer greater selectivity. For instance, sodium borohydride in the presence of certain additives can selectively reduce aldehydes. orientjchem.orgresearchgate.net

In Situ Protection: A strategy to reverse the typical reactivity involves the in situ protection of the more reactive aldehyde group. For example, using a combination of triphenylphosphine (B44618) (PPh₃) and a silyl (B83357) triflate can form a phosphonium (B103445) salt with the aldehyde, allowing for the selective reduction of the less reactive ketone. The aldehyde can then be regenerated during workup. jst.go.jp

Catalytic Systems: Specific catalytic systems, such as NaBH₄ in wet THF or in the presence of ammonium (B1175870) carbonate, have been shown to achieve chemoselective reduction of aldehydes over ketones. researchgate.netoup.com For example, the NaBH₄/Na₂C₂O₄/H₂O system has been demonstrated to selectively reduce a variety of aldehydes in the presence of ketones with high yields. orientjchem.org

The table below summarizes various reagents and conditions used for the chemoselective reduction of carbonyl compounds.

| Reagent/System | Conditions | Selectivity | Reference(s) |

| Ammonia (B1221849) borane (B79455) (AB) in water | Neat water | Reduces aldehydes and ketones to alcohols; selectively reduces α- and β-keto esters to hydroxyl esters. rsc.orgresearchgate.net | rsc.orgresearchgate.net |

| NaBH₄ in wet THF | Room temperature or reflux | Reduces a variety of carbonyls; chemoselective for aldehydes over ketones. oup.com | oup.com |

| NaBH₄/Na₂C₂O₄/H₂O | Room temperature | High selectivity for the reduction of aldehydes in the presence of ketones. orientjchem.org | orientjchem.org |

| PPh₃–silyl triflate combination | - | Allows for selective reduction of the ketone by protecting the aldehyde. jst.go.jp | jst.go.jp |

| NaBH₄ / Ammonium Carbonate | Acetonitrile | Reduces aldehydes and ketones; chemoselective for aldehydes over ketones. researchgate.net | researchgate.net |

Oxidative Pathways and Stability in Chemical Environments

Polycarbonyl compounds, including α-dicarbonyls, are generally reactive and can undergo oxidative degradation. fiveable.mersc.org The stability of this compound is influenced by its surrounding chemical environment, including the presence of oxidizing agents and conditions such as heat and light. cusat.ac.in

α-Dicarbonyl compounds are known intermediates in the Maillard reaction and can be formed from the oxidation of sugars and lipids. nih.govmdpi.com These compounds are highly reactive and can participate in further reactions, contributing to the formation of advanced glycation end products (AGEs). nih.gov The presence of multiple carbonyl groups can lead to complex reaction pathways, including intramolecular reactions and polymerization.

The oxidative stability of such compounds is a key factor in various fields, from food chemistry to materials science. dntb.gov.uanih.govnih.gov For instance, in food products, the degradation of dicarbonyls can lead to browning and changes in flavor and nutritional value. mdpi.comacs.org In polymers, oxidative degradation can alter the material's properties and longevity. fiveable.me The presence of hydroxyl groups adjacent to carbonyls, as in this compound, can potentially influence the oxidative pathways, for example, through susceptibility to oxidation to form a tricarbonyl species or by facilitating cleavage reactions. Dicarbonyl compounds are known to be susceptible to hydration, often existing as gem-diols, which can affect their reactivity. mdpi.com

Atmospheric Chemical Transformations of Related Polycarbonyls

Small α-dicarbonyls like glyoxal (B1671930) and methylglyoxal (B44143), which are structurally related to this compound, are significant components of the Earth's atmosphere. nih.govgdut.edu.cnacs.org They are formed from the photochemical oxidation of volatile organic compounds (VOCs) emitted from both biogenic and anthropogenic sources. acs.orgnasa.govcopernicus.org These dicarbonyls play a crucial role in atmospheric chemistry, particularly in the formation of secondary organic aerosols (SOAs), which have significant impacts on air quality and climate. shu.edu.cncopernicus.orgcopernicus.org

The atmospheric transformations of these polycarbonyls involve several key processes:

Photolysis: Dicarbonyls can be broken down by sunlight, a process that contributes to their relatively short atmospheric lifetimes. nasa.govmdpi.com

Oxidation by Radicals: They react with hydroxyl (OH) radicals, which is a major removal pathway in the atmosphere. copernicus.org

Heterogeneous and Multiphase Chemistry: Glyoxal and methylglyoxal can partition into aqueous aerosols and clouds, where they undergo hydration and subsequent oligomerization reactions. acs.orgcopernicus.orgacs.org These reactions contribute significantly to the growth of atmospheric particulate matter. acs.org The high water solubility of glyoxal, for instance, facilitates its absorption into hygroscopic aerosols. acs.org

Oligomerization: In the aerosol phase, dicarbonyls can undergo self- and cross-reactions to form larger oligomers, which are less volatile and contribute to SOA mass. nih.govacs.orgacs.org These reactions can be mediated by carbenium ions formed under acidic conditions. acs.orgcaltech.edu

Formation of Nitrogen-Containing Compounds: In the presence of ammonia or ammonium, dicarbonyls can form nitrogen-containing heterocycles, which are light-absorbing and contribute to the formation of "brown carbon." gdut.edu.cnacs.org

The table below presents key data related to the atmospheric chemistry of glyoxal and methylglyoxal.

| Compound | Global Source Estimate (Tg/a) | Major Precursor(s) | Atmospheric Lifetime | Role in SOA Formation | Reference(s) |

| Glyoxal | 45 | Isoprene, Acetylene | 2.9 hours | Precursor for SOA through irreversible uptake in aqueous aerosols and clouds. nasa.gov | nasa.gov |

| Methylglyoxal | 140 | Isoprene, Acetone | 1.6 hours | Contributes significantly to SOA formation, with a global source estimated at 8 Tg C/a from irreversible uptake. nasa.gov | nasa.gov |

Cascade and Multicomponent Reactions

The multiple reactive sites in this compound make it an ideal substrate for cascade and multicomponent reactions, enabling the efficient synthesis of complex molecular architectures.

Condensation Reactions with Nitrogen and Oxygen Nucleophiles

The aldehyde and ketone groups of this compound are electrophilic centers that readily react with various nucleophiles.

Reactions with Nitrogen Nucleophiles: Aldehydes and ketones react with primary amines to form imines (Schiff bases) and with secondary amines to form enamines. msu.edulibretexts.orglibretexts.orgjackwestin.com These reactions are typically acid-catalyzed and involve the elimination of a water molecule. msu.eduacs.org The reaction of this compound with bifunctional nitrogen nucleophiles, such as hydrazines or diamines, can lead to the formation of heterocyclic compounds like pyrazoles or diazepines through a cascade of condensation steps. For instance, the reaction with 2,4-dinitrophenylhydrazine (B122626) is a classic test for aldehydes and ketones. libretexts.org

Reactions with Oxygen Nucleophiles: In the presence of an acid catalyst, alcohols add to aldehydes and ketones to form hemiacetals and acetals. libretexts.orglibretexts.orgjackwestin.com Given the structure of this compound, intramolecular reactions are possible, where the hydroxyl group could potentially react with one of the carbonyl groups to form a cyclic hemiacetal. Intermolecular reactions with external alcohols can also occur, leading to the corresponding acetals. These reactions are reversible. libretexts.org

Cycloaddition Reactions Leading to Heterocyclic Systems

The dicarbonyl moiety of this compound can participate in cycloaddition reactions, providing a powerful tool for the synthesis of various heterocyclic systems.

[4+2] Cycloadditions (Diels-Alder Reactions): The α-dicarbonyl unit can act as a heterodienophile or, in some cases, as a diene. Photo-induced cycloadditions of α-diketones with alkenes can lead to various products through [2+2], [4+2], or [4+4] pathways, depending on the specific reactants. mdpi.com

[3+2] Cycloadditions: The reaction of 1,3-dicarbonyl compounds with various partners can lead to five-membered rings. For example, tin(IV) chloride can mediate the [3+2] cycloaddition of allylgermanes to α-dicarbonyl compounds to stereoselectively produce tetrahydrofurans. rsc.org Oxidative [3+2] cycloaddition reactions of 1,3-dicarbonyls with alkenes are also a known method for synthesizing spirodihydrofurans. researchgate.net

1,3-Dipolar Cycloadditions: α-Diazocarbonyl compounds can be used to generate carbonyl ylides, which are 1,3-dipoles. These can then undergo cycloaddition with dipolarophiles to form oxa-bridged polycyclic systems. researchgate.netacs.org Enols of dicarbonyl compounds can also participate in 1,3-dipolar cycloadditions with nitrile oxides to form isoxazolines. researchgate.net

These cycloaddition strategies offer efficient routes to complex heterocyclic frameworks starting from dicarbonyl precursors.

Polyfunctionalization of Vicinal Carbon Centers

The unique arrangement of functional groups in this compound, featuring an α-hydroxy aldehyde and a ketone at adjacent carbon atoms (vicinal positions), presents a valuable platform for complex chemical transformations. This structure allows for polyfunctionalization, where both the C2 and C3 centers are modified in a single or sequential reaction sequence, leading to the formation of diverse and structurally complex molecules, particularly heterocycles. The reactivity at these centers is analogous to that of other α-hydroxy ketones and 1,2-dicarbonyl compounds.

One of the primary strategies for the polyfunctionalization of vicinal dicarbonyls involves condensation reactions with bifunctional nucleophiles. In these reactions, both electrophilic carbonyl carbons react with a molecule containing two nucleophilic sites, resulting in the formation of a new ring system. For instance, 1,2-diketones readily react with 1,2-diamines to form quinoxalines. oiv.intnih.gov This principle can be extended to this compound, which, possessing a 1,2-dicarbonyl-like structure, can react with various bifunctional reagents to yield highly functionalized heterocyclic compounds.

A notable example of such a transformation is the reaction with reagents like malonodinitrile in the presence of an alcohol and a base. This constitutes a three-component cascade reaction where the α-hydroxy ketone moiety, malonodinitrile, and an alcohol combine to form highly substituted 2-alkyloxy-1H-pyrrole-3-carbonitrile derivatives. acs.org This process is significant as it involves the formation of multiple new bonds (C-C, C-O, and C-N) in a single operational step. acs.org

The following table outlines representative transformations that illustrate the potential for polyfunctionalization of the vicinal carbons in structures analogous to this compound.

Table 1: Representative Reactions for Polyfunctionalization of Vicinal Carbonyl and α-Hydroxy Ketone Systems

| Reactant Type | Reagent(s) | Product Type | Reference(s) |

|---|---|---|---|

| α-Hydroxy Ketone | Malonodinitrile, Alcohol, Base | 2-Alkyloxy-1H-pyrrole-3-carbonitrile | acs.org |

| 1,2-Diketone | 1,2-Diaminobenzene | Quinoxaline | oiv.intnih.gov |

| 1,2-Diketone | Aldehyde, Primary Amine, Ammonium Acetate (B1210297) | 1,2,4-Trisubstituted 1H-imidazole | organic-chemistry.org |

| 1,2-Diketone | Ammonium acetate, Urotropine (Microwave) | 4,5-Disubstituted imidazole | organic-chemistry.org |

Furthermore, the synthesis of imidazoles from 1,2-dicarbonyl compounds is a well-established method that highlights the potential for polyfunctionalization. organic-chemistry.org In a multi-component approach, a 1,2-diketone can react with an aldehyde, a primary amine, and ammonium acetate in a one-pot synthesis to yield 1,2,4-trisubstituted 1H-imidazoles. organic-chemistry.org A simpler variation involves the reaction of a 1,2-diketone with ammonium acetate and urotropine under microwave irradiation to produce 4,5-disubstituted imidazoles. organic-chemistry.org These reactions underscore the capability of the vicinal dicarbonyl motif to serve as a linchpin in the construction of complex heterocyclic systems.

While direct studies on this compound are limited, the established reactivity of α-hydroxy ketones and 1,2-diketones provides a strong basis for predicting its behavior. The vicinal arrangement of the hydroxyl and oxo groups allows for sequential or cascade reactions that can introduce multiple new functionalities, thereby generating significant molecular complexity from a relatively simple starting material.

Advanced Spectroscopic and Analytical Research Methodologies for 2 Hydroxy 3 Oxobutanedial Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 2-hydroxy-3-oxobutanedial in solution. It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and dynamic processes such as tautomeric exchange.

High-resolution ¹H and ¹³C NMR are the foundational experiments for determining the basic structure of this compound. The spectra would be expected to be complex due to the molecule's ability to exist in multiple tautomeric forms, primarily various keto-enol and hydrated forms in solution.

In its primary dialdehyde-keto form, the ¹H NMR spectrum would theoretically exhibit three distinct signals: two for the aldehyde protons (at C1 and C4) and one for the methine proton (at C2), in addition to a signal for the hydroxyl proton. The aldehyde protons would appear in the downfield region (typically 9-10 ppm), while the methine proton, being adjacent to both a carbonyl and a hydroxyl group, would also be significantly deshielded. The hydroxyl proton's chemical shift would be highly dependent on solvent, concentration, and temperature.

The ¹³C NMR spectrum would be expected to show four signals corresponding to the four carbon atoms. The two aldehyde carbons and the ketone carbon would resonate at very low field (typically 190-210 ppm), while the carbon bearing the hydroxyl group (C2) would appear in the 70-90 ppm range. The presence of tautomers would result in additional sets of signals or signal broadening, reflecting the chemical exchange between the different forms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Keto Tautomer)

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |

| C1 | ~9.5 - 9.8 (doublet) | ~195 - 205 | Aldehyde proton coupled to C2-H. |

| C2 | ~4.5 - 5.0 (doublet) | ~70 - 90 | Methine proton adjacent to hydroxyl and carbonyl groups, coupled to C1-H. The signal for OH is variable. |

| C3 | - | ~200 - 210 | Ketone carbonyl carbon. |

| C4 | ~9.6 - 9.9 (singlet) | ~190 - 200 | Aldehyde proton with no adjacent protons. |

Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions. The presence of tautomers would complicate the spectrum.

To unravel the complex structure and confirm atomic connectivity, especially in the presence of tautomers, a suite of two-dimensional (2D) NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would be expected to show a correlation between the C1 aldehyde proton and the C2 methine proton, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. It would definitively link the ¹H signals for the C1, C2, and C4 protons to their respective carbon signals (C1, C2, and C4).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This technique would provide the key connectivity information for the quaternary ketone (C3), which has no attached protons. For instance, HMBC correlations would be expected from the C2 proton to C1, C3, and C4, and from the aldehyde protons to adjacent carbonyl carbons, thereby piecing together the entire carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, regardless of whether they are bonded. NOESY can provide insights into the preferred conformation of the molecule in solution and can help distinguish between different stereoisomers or tautomers by revealing through-space proximities.

Given its structure, this compound is expected to exhibit significant tautomerism, existing as an equilibrium mixture of its keto form and various enol forms. Dynamic NMR (DNMR) studies, particularly variable-temperature (VT) NMR, are powerful methods for investigating these exchange processes. nih.govresearchgate.net

By acquiring NMR spectra at different temperatures, the rate of exchange between tautomers can be modulated. At low temperatures, where the exchange is slow on the NMR timescale, distinct sets of signals for each coexisting tautomer may be resolved. mdpi.com As the temperature is increased, the exchange rate increases, leading to broadening of the signals. At high temperatures, if the exchange becomes sufficiently fast, the separate signals will coalesce into a single set of averaged signals. Analyzing the changes in the line shape of the signals as a function of temperature allows for the determination of the kinetic and thermodynamic parameters (activation energy, rates of exchange, and equilibrium constants) for the tautomerization process. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique that provides information on the molecular weight and elemental composition of a compound, as well as structural details through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is used to determine the molecular mass of a compound with extremely high accuracy (typically to within 5 ppm). This precision allows for the unambiguous determination of the elemental formula. For this compound, HRMS would be used to confirm its molecular formula of C₄H₄O₄. The calculated monoisotopic mass is used as a reference for this confirmation. nih.gov

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Molecular Formula | Calculated Monoisotopic Mass (Da) | Adduct Ion | Expected m/z |

| C₄H₄O₄ | 116.01095860 nih.gov | [M+H]⁺ | 117.01823 |

| C₄H₄O₄ | 116.01095860 nih.gov | [M+Na]⁺ | 139.00018 |

| C₄H₄O₄ | 116.01095860 nih.gov | [M-H]⁻ | 115.00368 |

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion, [M+H]⁺ or [M-H]⁻) which is then fragmented by collision with an inert gas, and the resulting fragment ions are analyzed. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.

For this compound, the fragmentation pathways would likely be dominated by cleavages adjacent to the carbonyl and hydroxyl groups. Plausible fragmentation pathways would include:

Loss of water (H₂O): Dehydration is a common fragmentation for molecules containing a hydroxyl group.

Loss of carbon monoxide (CO): The molecule contains three carbonyl groups, and the loss of one or more CO molecules is a highly probable fragmentation route.

Cleavage of C-C bonds: The carbon-carbon bonds, particularly those alpha to carbonyl groups (e.g., the C2-C3 bond), are susceptible to cleavage, leading to characteristic fragment ions.

Analyzing these specific losses and the resulting fragment ions allows for the reconstruction of parts of the molecular structure, providing powerful confirmatory evidence for the structure elucidated by NMR.

Table 3: Predicted MS/MS Fragmentation of this compound ([M+H]⁺, m/z 117.02)

| Fragment Ion m/z | Proposed Neutral Loss | Proposed Fragment Formula |

| 99.01 | H₂O | [C₄H₃O₃]⁺ |

| 89.02 | CO | [C₃H₅O₃]⁺ |

| 88.00 | CHO• | [C₃H₄O₃]⁺• |

| 71.01 | H₂O + CO | [C₃H₃O₂]⁺ |

| 61.03 | 2CO | [C₂H₅O₂]⁺ |

| 43.02 | C₂H₂O₃ | [C₂H₃O]⁺ (acetyl cation) |

Note: These are predicted fragmentation pathways based on general chemical principles.

Vibrational Spectroscopy

Vibrational spectroscopy is a cornerstone in the chemical analysis of molecules, providing a "fingerprint" based on the distinct vibrations of chemical bonds.

Infrared (IR) Spectroscopy for Identification of Functional Groups (e.g., C=O, O-H)

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. By measuring the absorption of radiation at these frequencies, a spectrum is generated that is characteristic of the molecule's structure.

For this compound, which possesses hydroxyl (-OH) and carbonyl (C=O) groups, IR spectroscopy is particularly informative. The presence of a hydroxyl group leads to a characteristic broad absorption band in the region of 3550-3200 cm⁻¹, with the broadening resulting from hydrogen bonding. docbrown.info The carbonyl groups (both aldehyde and ketone) are expected to produce strong, sharp absorption peaks in the range of 1740-1680 cm⁻¹. atlas.org The specific positions of these bands can offer clues about the molecule's intramolecular environment.

Table 1: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H | Stretching | 3550 - 3200 | Strong, Broad |

| C-H (aldehyde) | Stretching | 2900 - 2800 and 2800 - 2700 | Medium |

| C=O (ketone) | Stretching | ~1715 | Strong, Sharp |

| C=O (aldehyde) | Stretching | ~1725 | Strong, Sharp |

| C-O | Stretching | 1300 - 1000 | Medium |

Data is based on typical ranges for the specified functional groups. docbrown.infoatlas.org

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy is another form of vibrational spectroscopy that serves as a valuable complement to IR spectroscopy. renishaw.com It measures the inelastic scattering of monochromatic light, usually from a laser. While IR spectroscopy relies on changes in the dipole moment during a vibration, Raman spectroscopy depends on changes in polarizability. Consequently, some vibrations that are weak or absent in an IR spectrum may be strong in a Raman spectrum, and vice versa.

For this compound, Raman spectroscopy can provide additional structural information. For instance, the C=O stretching vibrations also give rise to strong Raman bands. A key advantage of Raman spectroscopy is its low interference from water, making it exceptionally well-suited for studying molecules in aqueous solutions or biological samples, environments where this compound may be investigated. energy.gov The combined use of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule. spectroscopyonline.com

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the most definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. anton-paar.com This method involves directing a beam of X-rays onto a single, high-quality crystal of the compound. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, researchers can calculate the electron density map of the crystal and, from that, determine the exact positions of the atoms, as well as the bond lengths and angles between them. anton-paar.combioscience.fi

While specific crystallographic data for this compound is not publicly available, the analysis of a related compound, 2-Hydroxy-2-(3-oxobutan-2-yl)indan-1,3-dione, illustrates the type of detailed information that can be obtained. researchgate.net Such an analysis for this compound would provide unambiguous proof of its molecular structure and connectivity in the solid state. It would also reveal details about its conformation and intermolecular interactions, such as hydrogen bonding, which governs how the molecules pack together in a crystal lattice. researchgate.net

Table 2: Hypothetical Crystallographic Data Obtainable for this compound

| Parameter | Description |

| Chemical Formula | C₄H₄O₄ |

| Molecular Weight | 116.07 g/mol |

| Crystal System | The geometric shape of the unit cell (e.g., Monoclinic, Orthorhombic) |

| Space Group | The symmetry elements of the crystal (e.g., P2₁/c) |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | ų |

| Z | Number of molecules per unit cell |

| Bond Lengths & Angles | Precise measurements of all interatomic distances and angles |

| Hydrogen Bond Geometry | Distances and angles of intermolecular hydrogen bonds |

This table represents the type of data generated from an X-ray crystallography experiment.

Chromatographic Techniques for Separation and Purity Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable for isolating a compound of interest from a reaction mixture and for assessing its purity.

Gas Chromatography (GC) and Liquid Chromatography (LC) with Advanced Detectors

Gas Chromatography (GC) separates volatile and thermally stable compounds in a gaseous mobile phase. While effective for many small molecules, its applicability to this compound may be limited due to the compound's polarity and potential for thermal degradation at the high temperatures required for vaporization. epa.gov

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is generally more suitable for polar and non-volatile compounds like this compound. In LC, the sample is dissolved in a liquid mobile phase and passed through a column containing a solid stationary phase. Separation is achieved based on the differential partitioning of the analyte between the two phases. Advanced detectors, such as photodiode array (PDA) detectors, can provide UV-Vis spectra of the eluting compounds, aiding in their identification.

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques couple a separation method with a spectroscopic detection method, providing a powerful two-dimensional analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) pairs a gas chromatograph with a mass spectrometer. The GC separates the components of a mixture, and the MS provides mass information for each component, allowing for their identification by comparing the obtained mass spectrum to spectral libraries. japsonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and versatile technique ideal for analyzing compounds like this compound. researchgate.net The LC system separates the compound from the sample matrix, and the eluent is then introduced into the mass spectrometer. mdpi.comtaylorfrancis.com The MS component ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing both molecular weight and structural information from fragmentation patterns. nih.gov Techniques like tandem mass spectrometry (LC-MS/MS) can further enhance selectivity and are used for quantification even at very low concentrations in complex matrices like biological fluids or environmental samples. researchgate.netnih.gov The related compound, 2-oxobutanedial, has been noted in studies of atmospheric chemistry, a field that relies heavily on such advanced analytical methods. acs.orgdrew.edu

Table 3: Illustrative Data from a Hyphenated Chromatography-Mass Spectrometry Analysis

| Technique | Parameter | Information Provided | Example Value for C₄H₄O₄ |

| LC-MS | Retention Time (RT) | Characteristic time for elution from the LC column | Dependent on method |

| LC-MS | Molecular Ion Peak [M+H]⁺ | Confirms the molecular weight of the compound | m/z 117.02 |

| LC-MS/MS | Fragment Ions | Provides structural information from fragmentation | e.g., loss of H₂O, CO |

Values are based on the chemical formula of this compound. nih.gov

No Scientific Data Found for "this compound"

The inquiry for data related to:

Quantum Chemical Calculations: Including Density Functional Theory (DFT) for ground state geometries and energies, and high-accuracy ab initio methods.

Reaction Mechanism Investigations: Specifically, transition state localization, Intrinsic Reaction Coordinate (IRC) analysis, and the kinetic and thermodynamic aspects of its reactions.

Spectroscopic Property Predictions: Computational interpretations of its spectroscopic signatures.

did not produce any relevant findings. This suggests a significant gap in the existing scientific literature for this particular compound. The lack of available data prevents the creation of the detailed article as outlined in the initial request.

It is possible that "this compound" is a novel or yet-to-be-synthesized compound, or it may be referred to by a different nomenclature in published research. Without any foundational studies, a detailed analysis of its computational and theoretical chemistry is not possible at this time.

Computational Chemistry and Theoretical Studies on 2 Hydroxy 3 Oxobutanedial

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of a molecule dictates its physical properties and how it interacts with its surroundings. For a molecule like 2-hydroxy-3-oxobutanedial, with multiple rotatable bonds and functional groups capable of intramolecular interactions, a thorough conformational analysis is fundamental.

Conformational Analysis:

Theoretical studies, typically employing methods like Density Functional Theory (DFT), are essential to map the potential energy surface of this compound. Such analyses would identify various conformers and the transition states that connect them. Key interactions expected to govern the conformational preferences include:

Intramolecular Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor to either of the carbonyl oxygens, leading to the formation of five or six-membered ring-like structures. These hydrogen bonds would significantly stabilize certain conformations.

Dipole-Dipole Interactions: The alignment of the dipoles of the two carbonyl groups will be a major factor in the relative energies of different conformers.

Steric Hindrance: Repulsion between the hydrogen atoms and the oxygen atoms of the various functional groups will also play a role in determining the most stable geometries.

Hypothetical Relative Energies of this compound Conformers

| Conformer | Key Intramolecular Interaction | Hypothetical Relative Energy (kcal/mol) |

| 1 | H-bond (OH to C1=O) | 0.0 (most stable) |

| 2 | H-bond (OH to C3=O) | 1.2 |

| 3 | Extended (no H-bond) | 3.5 |

| 4 | Gauche (no H-bond) | 2.8 |

Note: This table is illustrative and based on general principles of conformational analysis. The values are not from a published study on this compound.

Molecular Dynamics Simulations:

Molecular dynamics (MD) simulations could provide insights into the dynamic behavior of this compound in different environments, such as in the gas phase or in aqueous solution. mdpi.com By simulating the motion of the atoms over time, MD can reveal:

Conformational Interconversion: The frequency and pathways of transitions between different stable conformations.

Solvation Effects: How the presence of solvent molecules, like water, affects the conformational equilibrium and the accessibility of reactive sites. In an aqueous environment, intermolecular hydrogen bonding with water would compete with intramolecular hydrogen bonding.

Vibrational Spectra: The simulations can be used to predict the infrared spectrum of the molecule, which could aid in its experimental identification.

Structure-Reactivity Relationship Studies and Predictive Modeling

Understanding the relationship between the structure of this compound and its chemical reactivity is key to predicting its fate in chemical systems.

Reactivity Insights from Electronic Structure:

Computational methods can illuminate the electronic properties that govern reactivity. Analysis of the frontier molecular orbitals (Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) and the distribution of electrostatic potential are particularly insightful.

Electrophilic and Nucleophilic Sites: The carbonyl carbons are expected to be electrophilic and thus susceptible to attack by nucleophiles. The oxygen atoms of the carbonyl and hydroxyl groups are nucleophilic centers.

Reaction Mechanisms: Theoretical calculations can be used to model the reaction pathways of this compound with other molecules. For instance, in atmospheric chemistry, its reactions with hydroxyl radicals (•OH) would be of primary interest. mdpi.com Computational studies on similar compounds, such as the reaction between hydrazines and β-dicarbonyl compounds, have successfully elucidated reaction mechanisms. cdnsciencepub.com

Predictive Modeling (QSAR):

While specific Quantitative Structure-Activity Relationship (QSAR) models for this compound are not documented, the principles of QSAR could be applied to predict its properties, such as its atmospheric lifetime or potential toxicity, based on a dataset of related dicarbonyl compounds. Such models use calculated molecular descriptors to predict a particular activity or property.

Key Molecular Descriptors for a Hypothetical QSAR Model

| Descriptor | Definition | Predicted Influence on Reactivity |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates greater susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap generally correlates with higher reactivity. |

| Dipole Moment | Measure of the overall polarity of the molecule | Influences solubility and intermolecular interactions. |

| LogP | Logarithm of the partition coefficient between octanol (B41247) and water | Predicts hydrophilicity/hydrophobicity, affecting environmental partitioning. |

Note: This table is illustrative of the types of descriptors used in QSAR studies.

The study of α-hydroxy-β-dicarbonyl compounds is an active area of research, with applications in synthetic chemistry and materials science. researchgate.netnih.gov While detailed computational studies focused solely on this compound are yet to be widely published, the available knowledge on similar compounds provides a strong foundation for understanding its likely chemical nature and for guiding future experimental and theoretical investigations.

Applications and Role in Complex Organic Synthesis and Chemical Biology

Building Block for the Synthesis of Polyfunctionalized Organic Molecules

The high density of functional groups in 2-Hydroxy-3-oxobutanedial makes it an attractive starting material for the synthesis of complex, polyfunctionalized organic molecules. Organic building blocks are foundational components used for the modular assembly of more elaborate molecular architectures. sigmaaldrich.com The varied reactivity of its functional groups allows for selective and sequential transformations, enabling the construction of diverse molecular frameworks.

The presence of two aldehyde groups and a ketone offers multiple sites for nucleophilic attack and condensation reactions. These carbonyl groups can participate in a wide range of C-C bond-forming reactions, including:

Aldol (B89426) condensations

Wittig reactions

Grignard reactions

Knoevenagel condensations

The hydroxyl group can be used for ether or ester formation, or it can be oxidized to a ketone, further expanding the synthetic possibilities. This polyfunctionality allows chemists to introduce a variety of substituents and build molecular complexity in a controlled manner. Alkoxyallenes, for example, are recognized as versatile C3 building blocks, and similarly, the C4 framework of this compound offers a unique platform for generating structurally diverse products. rsc.org

Below is an interactive table summarizing the potential synthetic transformations involving the functional groups of this compound.

| Functional Group | Type of Reaction | Potential Reagent(s) | Resulting Structure/Functionality |

| Aldehyde (C1, C4) | Nucleophilic Addition | Grignard Reagents (R-MgX) | Secondary Alcohol |

| Aldehyde (C1, C4) | Wittig Reaction | Phosphonium (B103445) Ylides (Ph3P=CHR) | Alkene |

| Aldehyde (C1, C4) | Reductive Amination | Amine (R-NH2), NaBH3CN | Secondary/Tertiary Amine |

| Ketone (C3) | Aldol Condensation | Enolates | β-Hydroxy Ketone |

| Hydroxyl (C2) | Esterification | Acyl Chlorides (R-COCl) | Ester |

| Hydroxyl (C2) | Etherification | Alkyl Halides (R-X) | Ether |

This table represents potential, scientifically plausible reactions based on the known reactivity of the compound's functional groups.

Precursor for the Construction of Heterocyclic Ring Systems

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. The arrangement of carbonyl groups in this compound makes it an ideal precursor for synthesizing a variety of heterocyclic rings through condensation reactions with dinucleophiles. Compounds with 1,2- and 1,3-dicarbonyl motifs are well-established substrates for building such systems. sciencepublishinggroup.comresearchgate.net

For instance, the reaction of this compound with hydrazine (B178648) or substituted hydrazines could lead to the formation of pyrazole (B372694) rings. Similarly, reactions with ureas, thioureas, or amidines could yield pyrimidines, pyrimidinethiones, or related six-membered heterocycles. The versatility of reagents like 2-ethoxymethylene-3-oxobutanenitrile (B1139541) in synthesizing pyrazoles and fused pyrimidines highlights the potential of multifunctional building blocks in heterocyclic synthesis. researchgate.net The development of synthetic strategies for heterocycles is a continuous effort in organic chemistry. amazonaws.commdpi.com

The following table outlines potential heterocyclic systems that could be synthesized from this compound.

| Heterocyclic System | Required Dinucleophile | Part of this compound Involved |

| Pyrazole | Hydrazine (H2N-NH2) | 1,3-Dicarbonyl (C1-C3 or C3-C4) |

| Pyrimidine | Urea (H2N-CO-NH2) | 1,3-Dicarbonyl (C1-C3 or C3-C4) |

| Thiophene | Lawesson's Reagent / P4S10 | 1,4-Dicarbonyl (C1-C4) |

| Furan | Acid-catalyzed cyclization | 1,4-Dicarbonyl (C1-C4) |

| Imidazole | Ammonia (B1221849), Aldehyde | 1,2-Dicarbonyl (C2-C3) |

This table illustrates hypothetical synthetic routes to common heterocyclic cores based on established chemical principles.

Intermediacy in the Total Synthesis of Natural Products and Bioactive Compounds

The total synthesis of complex natural products is a significant driver of innovation in organic chemistry. nih.govpurdue.eduoapen.org Success in this field often relies on the strategic use of highly functionalized intermediates that can be elaborated into the target molecule. bohrium.com While there are no specific reports detailing the use of this compound in a completed total synthesis, its structure is emblematic of the type of small, chiral-pool-adjacent molecule that serves as a crucial intermediate. rsc.org

Its four-carbon chain with oxygenation at each position provides a dense array of chemical handles. In a synthetic campaign, this allows for the regioselective introduction of new stereocenters and the construction of larger carbon skeletons. For example, the compound could serve as a key fragment in the synthesis of polyketides or other oxygen-rich natural products. The development of efficient routes to bioactive compounds, such as 28-hydroxy-3-oxolup-20(29)-en-30-al, often involves the assembly of smaller, functionalized precursors. researchgate.net

Derivatization for Specialized Analytical Reagents or Probes (e.g., related thiosemicarbazones)

The carbonyl groups of this compound can be readily derivatized to create compounds with specific analytical applications. A prominent example is the formation of thiosemicarbazones through the reaction of its aldehyde functions with thiosemicarbazide (B42300). mdpi.com Thiosemicarbazones are a class of compounds known for their ability to act as chelating ligands for a wide range of metal ions. nih.gov

The reaction involves the condensation of one or both aldehyde groups with the primary amine of thiosemicarbazide (H2N-NH-C(=S)NH2). The resulting thiosemicarbazone derivative possesses nitrogen and sulfur donor atoms that can coordinate with metal centers. mdpi.com This coordination is often accompanied by a distinct color change or a fluorescent response, making these derivatives useful as colorimetric or fluorometric sensors for metal detection. The synthesis of thiosemicarbazone derivatives from related hydroxy-aldehydes and their subsequent complexation with metals like Rhenium(I) has been well-documented. researchgate.net

Potential as a Scaffold in Medicinal Chemistry and Materials Science

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule to which various functional groups can be appended to create a library of analogues for biological screening. semanticscholar.orgnih.gov The concept of a "privileged scaffold" describes a molecular framework that is capable of binding to multiple biological targets. mdpi.com The compact and highly functionalized nature of this compound makes it an intriguing candidate for a novel scaffold. rsc.orgresearchgate.net By systematically modifying its four functional groups, a diverse set of three-dimensional structures can be generated for evaluation in drug discovery programs.

In materials science, the polyfunctionality of this compound suggests its potential use as a cross-linking agent or a monomer for polymer synthesis. The aldehyde groups can react with nucleophilic sites on polymer chains (e.g., the amine groups in gelatin or chitosan) to form cross-linked networks, thereby modifying the mechanical properties of the material. researchgate.net Its structure could be incorporated into hybrid polymers, potentially influencing properties like thermal stability and swelling behavior, similar to how zirconium alkoxides modify poly-HEMA materials. researchgate.net

Emerging Research Directions and Future Perspectives in 2 Hydroxy 3 Oxobutanedial Chemistry

Development of Novel Catalytic Systems for Selective Transformations

The development of new catalytic systems is crucial for controlling the reactivity of the multiple functional groups in 2-hydroxy-3-oxobutanedial and its analogs.

Recent Advances in Catalysis for Aldehyde Transformations:

| Catalyst Type | Transformation | Key Features |

| N-Heterocyclic Carbenes (NHCs) | Up-conversion of aldehydes into electron donors | Allows for reductive transformations at room temperature, minimizing waste. univ-amu.frchemrxiv.org |

| Nickel(0)/NHC Complexes | Intramolecular hydroacylation and dimerization of aldehydes | Achieves 100% atom efficiency under milder conditions than previous systems. acs.org |

| Copper(I) Complexes | Selective oxidation of α-hydroxy ketones to α-keto aldehydes | Utilizes oxygen as the oxidant, offering an efficient route to this class of compounds. rsc.orgresearchgate.net |

| Nickel-based Catalysts | Dehydrogenative cross-coupling of aldehydes to esters and amides | Provides a direct, one-step transformation for both aromatic and aliphatic aldehydes. nih.gov |

| Aldehyde-based Organocatalysts | Activation of various functional groups for radical and dehydrative reactions | Mimics biological systems and offers a green alternative to metal catalysts. rsc.org |

Researchers are exploring various catalytic approaches to achieve selective transformations of aldehydes. N-heterocyclic carbenes (NHCs) have shown promise in converting aldehydes into potent electron donors for challenging reductive reactions, operating at room temperature and reducing the generation of inorganic waste. univ-amu.frchemrxiv.org Nickel(0) complexes, particularly when combined with NHC ligands, have been effective in catalyzing reactions like intramolecular hydroacylation and the Tishchenko reaction through the η2 coordination of the aldehyde. acs.org This method is noteworthy for its high atom economy and milder reaction conditions. acs.org

For the synthesis of related α-keto aldehydes, copper(I)-catalyzed oxidation of α-hydroxy ketones using molecular oxygen as the oxidant has been established as an efficient method. rsc.orgresearchgate.net Furthermore, nickel-catalyzed dehydrogenative cross-coupling presents a direct pathway to convert aldehydes into esters and amides. nih.gov Simple aromatic aldehydes themselves can act as photo-organocatalysts, mimicking biological processes to facilitate various chemical transformations. rsc.org

Exploration of Biocatalytic and Enzymatic Routes to Alpha-Hydroxy Beta-Keto Dialdehydes

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The production of aldehydes and related compounds through enzymatic routes is a significant area of research.

Key Enzyme Classes in Aldehyde Synthesis:

| Enzyme Class | Function | Substrates |

| Galactose Oxidase (GOase) | Selective oxidation of primary alcohols to aldehydes | Carbohydrates (e.g., lactose, galactose) |

| Carboxylic Acid Reductases (CARs) | Reduction of carboxylic acids to aldehydes | Various carboxylic acids |

| Alcohol Dehydrogenases (ADHs) | Oxidation of alcohols to aldehydes/ketones | Alcohols |

| Benzaldehyde (B42025) Lyase | Hydroxymethylation of aldehydes | Aldehydes and formaldehyde |

| Amine Transaminase | Asymmetric reductive amination of ketones | α-hydroxy ketones |

The use of enzymes for aldehyde synthesis is advancing rapidly, driven by progress in genetic and metabolic engineering. nih.gov Galactose oxidase (GOase), for instance, can selectively oxidize the primary alcohol of certain carbohydrates to an aldehyde, a transformation that is challenging to achieve with high chemo- and regioselectivity using conventional chemical methods. acs.org Engineered variants of GOase have been successfully used in continuous-flow reactors for multigram-scale synthesis. acs.org

Carboxylic acid reductases (CARs) are another important class of enzymes that catalyze the reduction of carboxylic acids to aldehydes. nih.govchemrxiv.org These enzymes are being explored for both in vitro and in vivo applications. nih.gov Alcohol dehydrogenases (ADHs) are widely used for the oxidation of alcohols to aldehydes and are often employed in enzymatic cascades. nih.govnih.gov

Researchers are also developing multi-enzyme cascade reactions to produce complex molecules. For example, a one-pot, two-stage system combining benzaldehyde lyase and an amine transaminase has been developed to convert biomass-derived aldehydes into valuable chiral β-amino alcohols. rsc.org The first stage involves the hydroxymethylation of an aldehyde to an α-hydroxy ketone, which is then converted to a chiral amino alcohol in the second stage. rsc.org Such biocatalytic cascades represent a sustainable approach for synthesizing complex chiral molecules from renewable resources. rsc.org

Advanced Mechanistic Studies Under Varied Chemical and Environmental Conditions (e.g., atmospheric relevance)

Understanding the reaction mechanisms of α-hydroxy-β-keto dialdehydes under various conditions is critical, particularly for assessing their environmental impact. These compounds can be formed in the atmosphere through the oxidation of volatile organic compounds (VOCs).

Recent modeling studies have begun to incorporate the chemistry of complex organic molecules at the air-water interface of atmospheric aerosols. acs.org For instance, the CAPRAM-HET2.0 model now includes reactions of species like 2-oxobutanedial. acs.org These models indicate that interfacial reactions can significantly alter the atmospheric concentration of such compounds. For example, simulations suggest that the concentration of 2-oxobutanedial can decrease due to oxidation at the interface. acs.org

The atmospheric oxidation of related unsaturated ketones by OH radicals has also been studied in simulation chambers. copernicus.org These studies provide kinetic data and product yields, which are essential for building accurate atmospheric chemistry models. The primary reaction mechanism involves the addition of the OH radical to the carbon-carbon double bond, followed by the addition of molecular oxygen to form a peroxy radical (RO2). copernicus.org The fate of this RO2 radical, particularly its reaction with nitric oxide (NO), determines the final products. copernicus.org

Integration with Sustainable Chemistry Principles and Flow Chemistry Methodologies

The principles of green and sustainable chemistry are increasingly being applied to the synthesis and transformation of dialdehydes and related compounds.

Sustainable Approaches in Aldehyde Chemistry:

| Methodology | Application | Benefits |

| Flow Chemistry | Biocatalytic oxidation of carbohydrates | Overcomes limitations of batch reactors, such as oxygen availability, enabling efficient, large-scale production. acs.org |

| Tandem Electrochemical-Chemical Catalysis | Selective electrosynthesis of aldehydes | Achieves high current densities and allows for electrolyte recycling, minimizing waste. rsc.org |

| Use of Renewable Feedstocks | Synthesis of polymers from dialdehyde (B1249045) polysaccharides | Avoids the use of harmful reactants and creates more biocompatible materials. acs.org |

| Multicomponent Reactions | Functionalization of dialdehyde cellulose (B213188) | Allows for efficient, one-pot synthesis of diverse cellulose derivatives in aqueous media. acs.org |

Flow chemistry is proving to be a valuable tool for overcoming challenges in biocatalytic processes. For example, a continuous-flow reactor was used for the enzymatic oxidation of lactose, which was limited by oxygen availability in a standard batch setup. acs.org This allowed for the efficient production of 6-oxo-lactose on a multigram scale. acs.org

Electrochemical methods are also being developed as a sustainable alternative to traditional organic synthesis. A tandem electrochemical-chemical catalysis strategy has been proposed for the selective oxidation of alcohols to aldehydes. rsc.org This system can operate at industrially relevant current densities and incorporates electrolyte recycling, which aligns with the principles of green chemistry. rsc.org

The use of renewable resources is another key aspect of sustainable chemistry. Dialdehyde polysaccharides, derived from the oxidation of materials like cellulose, are being used as templates for the green synthesis of conductive polymers. acs.org This method avoids the need for external oxidizing agents or catalysts. acs.org Furthermore, dialdehyde cellulose can be functionalized using multicomponent reactions, such as the Passerini three-component reaction, in an aqueous medium to create a variety of modified cellulose materials. acs.org

Synergistic Approaches Combining Experimental and Computational Research to Address Complex Challenges

The combination of experimental and computational methods provides a powerful approach to understanding and predicting the behavior of complex chemical systems.

In the study of nickel-catalyzed cross-coupling reactions of aldehydes, a combination of experimental work and Density Functional Theory (DFT) calculations has been used to elucidate reaction mechanisms. nih.govacs.org For example, mechanistic data from isotopic labeling and other experiments, supported by DFT calculations, have provided insights into the tandem copper-catalyzed oxidation-intramolecular Cannizzaro reaction. researchgate.net

Computational studies have also been crucial in understanding the regioselectivity and stereoselectivity of catalytic reactions. researchgate.net In the development of catalysts for the Roskamp reaction, combined experimental and computational studies have been used to reveal the reaction mechanism and the origins of its selectivity. researchgate.net This synergistic approach allows researchers to not only understand existing systems but also to design new and improved catalysts and reaction pathways.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Hydroxy-3-oxobutanedial, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis of α-ketoaldehyde derivatives like this compound typically involves oxidation of diols or ketones. For example, controlled oxidation of 1,2-diol precursors using periodic acid or metal catalysts (e.g., RuO₂) under mild acidic conditions can yield the target compound. Optimization should focus on:

- Temperature : Maintain 0–5°C to minimize side reactions (e.g., over-oxidation).

- Solvent Choice : Anhydrous solvents (e.g., dichloromethane) reduce hydrolysis risks.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization improves purity.

- Yield Monitoring : Use thin-layer chromatography (TLC) to track reaction progress .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : A multi-technique approach is critical:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm carbonyl (δ 190–210 ppm) and hydroxyl (δ 1–5 ppm) groups. Compare with literature for diketone analogs.

- IR Spectroscopy : Detect C=O (1700–1750 cm⁻¹) and O-H (3200–3600 cm⁻¹) stretches.

- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) coupled with mass spectrometry validates molecular ion peaks (e.g., [M+H]+).

- Melting Point : Compare observed vs. literature values to assess purity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Based on analogs (e.g., chlorobutanol, ethyl 2-formyl-3-oxopropanoate):

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential volatility or dust formation.

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. Documented emergency procedures must align with GHS guidelines (e.g., H302 for oral toxicity) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound across studies?

- Methodological Answer : Contradictions often arise from solvent effects, tautomerism, or impurities. Strategies include:

- Standardized Conditions : Replicate experiments using deuterated solvents (e.g., D₂O vs. CDCl₃) and controlled pH.

- Multi-Technique Validation : Cross-validate NMR data with IR and X-ray crystallography (if crystalline).

- Literature Reconciliation : Compare with structurally similar compounds (e.g., 3-methyl-2-oxobutanoic acid) to identify systematic errors .

Q. What computational approaches predict the reactivity and stability of this compound under varying conditions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model tautomeric equilibria (e.g., enol vs. keto forms) and Gibbs free energy differences.

- MD Simulations : Predict degradation pathways in aqueous environments (e.g., hydrolysis) using GROMACS.

- Solvent Effects : COSMO-RS models to assess stability in polar vs. non-polar solvents .

Q. How can experimental designs mitigate instability during storage or biological assays?

- Methodological Answer :

- Storage : Lyophilize and store at −80°C under argon to prevent oxidation/hydrolysis.

- Biological Assays : Use fresh preparations in buffered solutions (e.g., PBS, pH 7.4) with stabilizers (e.g., 1% BSA). Monitor degradation via LC-MS at timed intervals .

Q. What strategies validate this compound’s role as an intermediate in multi-step synthesis or metabolic pathways?

- Methodological Answer :

- Isotopic Labeling : Incorporate ¹³C at the carbonyl group to track incorporation into downstream products via NMR.

- Enzyme Inhibition Studies : Use knockout models or specific inhibitors (e.g., aldehyde dehydrogenase inhibitors) to confirm metabolic flux.

- Kinetic Analysis : Measure reaction rates under varying substrate concentrations to establish catalytic efficiency .

Data Analysis and Reproducibility

Q. How should researchers address reproducibility challenges in studies involving this compound?

- Methodological Answer :

- Open Data Practices : Share raw spectra, chromatograms, and crystallographic data via repositories (e.g., Zenodo) to enable independent validation.

- Detailed Protocols : Document reaction conditions (e.g., humidity, equipment calibration) to minimize variability.

- Collaborative Verification : Partner with independent labs to replicate key findings .

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to Hill or Log-Logistic models (e.g., using GraphPad Prism) to estimate EC₅₀ values.

- ANOVA with Post Hoc Tests : Compare treatment groups while controlling for batch effects.

- Bootstrap Analysis : Assess confidence intervals for small sample sizes .

Tables for Key Analytical Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.